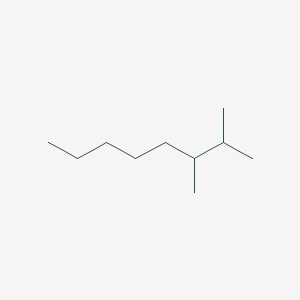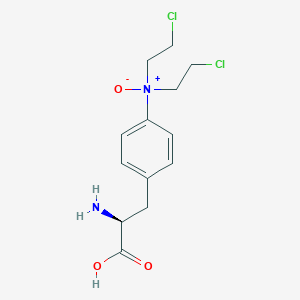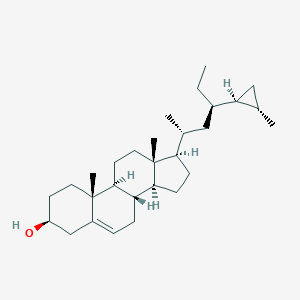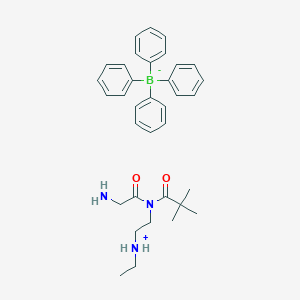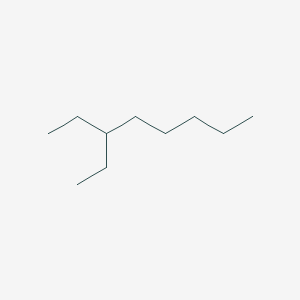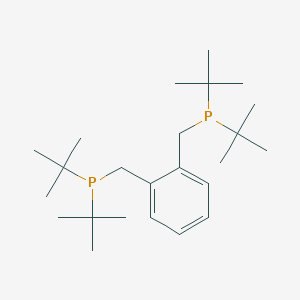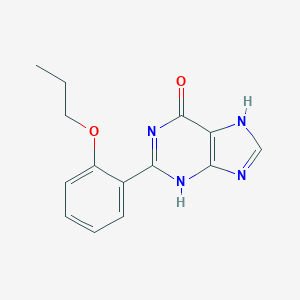
2-(2-Propoxyphenyl)-6-purinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Propoxyphenyl)-6-purinone, also known as propoxur, is a carbamate insecticide that has been widely used in the agricultural industry for pest control. It was first introduced in the 1950s and has been used to control a variety of insects, including mosquitoes, cockroaches, and flies. Despite its effectiveness, there are concerns about the potential health risks associated with its use, both for humans and the environment. In
作用机制
Propoxur works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. By inhibiting the activity of this enzyme, 2-(2-Propoxyphenyl)-6-purinone causes a buildup of acetylcholine, a neurotransmitter that is involved in the transmission of nerve impulses. This buildup of acetylcholine can lead to overstimulation of the nervous system, resulting in paralysis and death of the insect.
生化和生理效应
In addition to its effects on insects, 2-(2-Propoxyphenyl)-6-purinone has also been shown to have effects on humans and other animals. Exposure to 2-(2-Propoxyphenyl)-6-purinone can cause a range of symptoms, including nausea, vomiting, diarrhea, headache, and dizziness. Long-term exposure to 2-(2-Propoxyphenyl)-6-purinone has been associated with developmental and reproductive effects, as well as an increased risk of certain types of cancer.
实验室实验的优点和局限性
Propoxur has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, making it a convenient choice for researchers. However, there are also limitations to its use. Propoxur is highly toxic and can pose a risk to researchers who handle it. In addition, its effects on insects may not be representative of its effects on other organisms, making it necessary to use caution when extrapolating results from insect studies to other species.
未来方向
There are several areas of future research that could help to further our understanding of 2-(2-Propoxyphenyl)-6-purinone. One area of interest is the development of new insecticides that are less toxic and more environmentally friendly than 2-(2-Propoxyphenyl)-6-purinone. Another area of research is the development of new treatments for diseases such as Alzheimer's and Parkinson's that target the same mechanism of action as 2-(2-Propoxyphenyl)-6-purinone. Additionally, more research is needed to understand the long-term effects of 2-(2-Propoxyphenyl)-6-purinone exposure on human health and the environment.
合成方法
Propoxur can be synthesized through the reaction of 2-isocyanatoethyl benzoate with 6-hydroxypurine. This reaction results in the formation of 2-(2-Propoxyphenyl)-6-purinone, which can then be purified through recrystallization. The synthesis of 2-(2-Propoxyphenyl)-6-purinone is relatively simple and can be performed in a laboratory setting.
科学研究应用
Propoxur has been extensively studied for its insecticidal properties. It has been shown to be effective against a wide range of insect pests, including those that are resistant to other types of insecticides. In addition to its insecticidal properties, 2-(2-Propoxyphenyl)-6-purinone has also been studied for its potential use in the treatment of certain diseases, such as Alzheimer's disease and Parkinson's disease.
属性
CAS 编号 |
119409-07-3 |
|---|---|
产品名称 |
2-(2-Propoxyphenyl)-6-purinone |
分子式 |
C14H14N4O2 |
分子量 |
270.29 g/mol |
IUPAC 名称 |
2-(2-propoxyphenyl)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C14H14N4O2/c1-2-7-20-10-6-4-3-5-9(10)12-17-13-11(14(19)18-12)15-8-16-13/h3-6,8H,2,7H2,1H3,(H2,15,16,17,18,19) |
InChI 键 |
PQTJTRTXCNZDFT-UHFFFAOYSA-N |
手性 SMILES |
CCCOC1=CC=CC=C1C2=NC(=O)C3=C(N2)N=CN3 |
SMILES |
CCCOC1=CC=CC=C1C2=NC3=C(C(=O)N2)NC=N3 |
规范 SMILES |
CCCOC1=CC=CC=C1C2=NC(=O)C3=C(N2)N=CN3 |
同义词 |
2-(2-propoxyphenyl)-6-purinone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



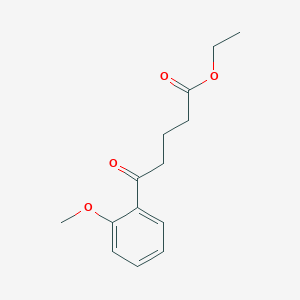
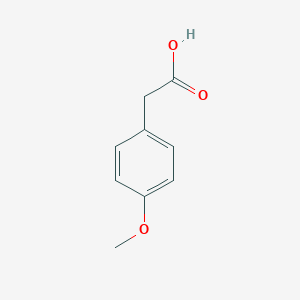
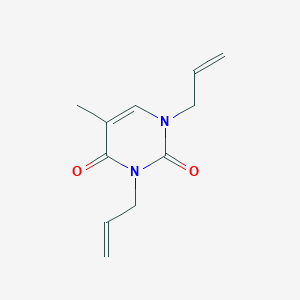
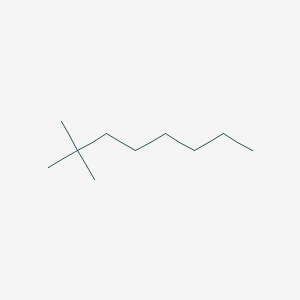
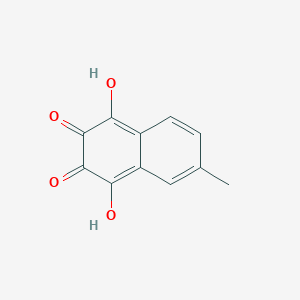
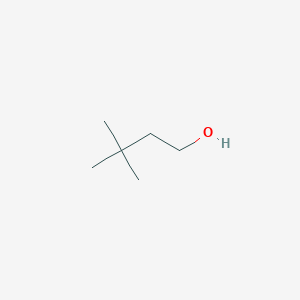
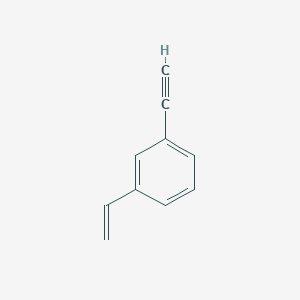
![3-(2-Phenylethyl)-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B44107.png)
